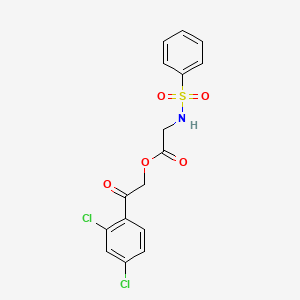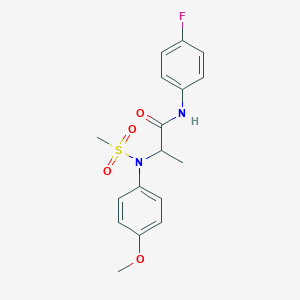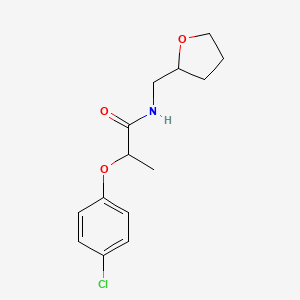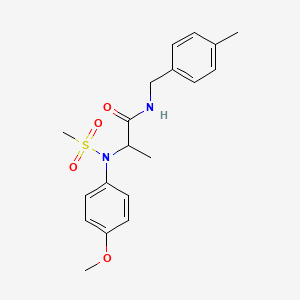
2-(2,4-dichlorophenyl)-2-oxoethyl N-(phenylsulfonyl)glycinate
Vue d'ensemble
Description
2-(2,4-dichlorophenyl)-2-oxoethyl N-(phenylsulfonyl)glycinate, also known as DCPG, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a glycine derivative that is commonly used as a research tool to study the mechanisms of action of various biological processes.
Mécanisme D'action
2-(2,4-dichlorophenyl)-2-oxoethyl N-(phenylsulfonyl)glycinate is known to act as a competitive antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). This receptor is involved in the modulation of synaptic plasticity, learning, and memory processes. By blocking the activity of mGluR5, 2-(2,4-dichlorophenyl)-2-oxoethyl N-(phenylsulfonyl)glycinate can modulate the activity of the glutamatergic system, leading to changes in synaptic plasticity and learning and memory processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(2,4-dichlorophenyl)-2-oxoethyl N-(phenylsulfonyl)glycinate are complex and depend on a variety of factors, including the dose, route of administration, and duration of exposure. In general, 2-(2,4-dichlorophenyl)-2-oxoethyl N-(phenylsulfonyl)glycinate has been shown to modulate the activity of the glutamatergic and GABAergic systems, leading to changes in synaptic plasticity, learning, and memory processes. Additionally, 2-(2,4-dichlorophenyl)-2-oxoethyl N-(phenylsulfonyl)glycinate has been shown to have anxiolytic and anticonvulsant effects in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-(2,4-dichlorophenyl)-2-oxoethyl N-(phenylsulfonyl)glycinate in lab experiments is its specificity for the mGluR5 receptor. This allows researchers to selectively modulate the activity of this receptor without affecting other glutamate receptors. Additionally, 2-(2,4-dichlorophenyl)-2-oxoethyl N-(phenylsulfonyl)glycinate has a relatively long half-life, allowing for sustained modulation of mGluR5 activity. However, one limitation of using 2-(2,4-dichlorophenyl)-2-oxoethyl N-(phenylsulfonyl)glycinate is its potential for off-target effects, particularly at high doses. Additionally, the use of 2-(2,4-dichlorophenyl)-2-oxoethyl N-(phenylsulfonyl)glycinate in human studies is limited by its potential for toxicity and lack of FDA approval.
Orientations Futures
There are numerous future directions for the study of 2-(2,4-dichlorophenyl)-2-oxoethyl N-(phenylsulfonyl)glycinate and its potential applications in scientific research. One area of interest is the role of mGluR5 in neuropsychiatric disorders such as schizophrenia and autism spectrum disorder. Additionally, there is interest in developing more selective and potent mGluR5 antagonists for use in both animal and human studies. Finally, there is interest in investigating the potential therapeutic applications of 2-(2,4-dichlorophenyl)-2-oxoethyl N-(phenylsulfonyl)glycinate in the treatment of neurological and psychiatric disorders.
Applications De Recherche Scientifique
2-(2,4-dichlorophenyl)-2-oxoethyl N-(phenylsulfonyl)glycinate has been used in numerous scientific studies to investigate the mechanisms of action of various biological processes. For example, 2-(2,4-dichlorophenyl)-2-oxoethyl N-(phenylsulfonyl)glycinate has been shown to modulate the activity of the GABAergic system, which is involved in the regulation of anxiety, sleep, and seizure activity. Additionally, 2-(2,4-dichlorophenyl)-2-oxoethyl N-(phenylsulfonyl)glycinate has been used to study the role of the glutamatergic system in synaptic plasticity and learning and memory processes.
Propriétés
IUPAC Name |
[2-(2,4-dichlorophenyl)-2-oxoethyl] 2-(benzenesulfonamido)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13Cl2NO5S/c17-11-6-7-13(14(18)8-11)15(20)10-24-16(21)9-19-25(22,23)12-4-2-1-3-5-12/h1-8,19H,9-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIXXTPGDJDUBGH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NCC(=O)OCC(=O)C2=C(C=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13Cl2NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-dichlorophenyl)-2-oxoethyl N-(phenylsulfonyl)glycinate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(1-cyclopentyl-4-piperidinyl)-N-[(5-isobutyl-1H-pyrazol-3-yl)methyl]-N-(3-pyridinylmethyl)methanamine](/img/structure/B3938145.png)
![N-{2-[(4-methylbenzyl)thio]ethyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B3938152.png)

![1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-N-methyl-N-({1-[2-(2-methylphenyl)ethyl]piperidin-3-yl}methyl)methanamine](/img/structure/B3938180.png)
![1-({5-[(2,6-difluorophenoxy)methyl]-3-isoxazolyl}carbonyl)-4-phenylazepane](/img/structure/B3938185.png)
![N-[2-methyl-4-({[(3,4,5-triethoxybenzoyl)amino]carbonothioyl}amino)phenyl]-2-furamide](/img/structure/B3938190.png)
![11,11-dimethyl-8-(3-nitrophenyl)-8,10,11,12-tetrahydrobenzo[a]-4,7-phenanthrolin-9(7H)-one](/img/structure/B3938199.png)
![N-[4-(4-benzoyl-1-piperazinyl)phenyl]-2-(4-chlorophenyl)acetamide](/img/structure/B3938207.png)

![2-[(4-nitrobenzyl)thio]-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B3938212.png)
![1-ethyl-4-{2-[2-(4-phenyl-1H-imidazol-5-yl)phenoxy]ethyl}piperazine](/img/structure/B3938220.png)


![N-[2-methoxy-4-({[(2-nitrobenzoyl)amino]carbonothioyl}amino)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B3938252.png)